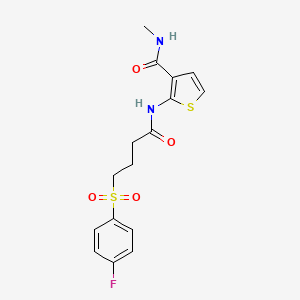

2-(4-((4-fluorophenyl)sulfonyl)butanamido)-N-methylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[4-(4-fluorophenyl)sulfonylbutanoylamino]-N-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4S2/c1-18-15(21)13-8-9-24-16(13)19-14(20)3-2-10-25(22,23)12-6-4-11(17)5-7-12/h4-9H,2-3,10H2,1H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKQQKRBKRBXJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-N-methylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the following steps:

Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

Introduction of the Fluorophenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a fluorophenyl boronic acid is coupled with a halogenated thiophene derivative.

Amidation: The final step involves the formation of the amide bond, typically through the reaction of the sulfonyl butanoic acid derivative with N-methylamine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-fluorophenyl)sulfonyl)butanamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which may target the sulfonyl group or the amide bond.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced amides, alcohols.

Substitution: Halogenated derivatives, substituted thiophenes.

Scientific Research Applications

Overview

2-(4-((4-fluorophenyl)sulfonyl)butanamido)-N-methylthiophene-3-carboxamide is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique chemical structure, which includes a thiophene ring and a sulfonamide group, positions it as a versatile candidate for drug development and biochemical studies.

Synthesis and Preparation Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Thiophene Ring : This can be achieved through cyclization reactions of appropriate precursors.

- Introduction of the Fluorophenyl Group : Often accomplished using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

- Amidation : The final step involves forming the amide bond through reactions with sulfonyl butanoic acid derivatives and N-methylamine under dehydrating conditions.

These methods highlight the compound's synthetic complexity and potential for modification, which is crucial for tailoring its properties for specific applications.

Scientific Research Applications

The compound has been studied for its potential applications in various scientific domains:

Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant effects against various cancer cell lines. For instance, studies have shown that it induces apoptosis and inhibits cell proliferation in HepG2 liver cancer cells.

- Antimicrobial Properties : The compound demonstrates notable antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, making it a candidate for developing new antimicrobial agents.

Biological Studies

- Mechanism of Action : The interaction of the compound with biological targets is crucial for its efficacy. The sulfonyl group enhances binding affinity to proteins, while the fluorophenyl moiety may participate in critical biochemical pathways.

- Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes involved in metabolic pathways has been explored, leading to insights into its potential therapeutic uses.

Anticancer Activity

A summary of anticancer activity against HepG2 cell lines is presented below:

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-N-methylthiophene-3-carboxamide | HepG2 | 35.01 |

| Doxorubicin | HepG2 | 0.62 |

This table illustrates the promising anticancer potential of the compound compared to established treatments like doxorubicin.

Antimicrobial Efficacy

The antimicrobial efficacy was assessed using the well diffusion method:

| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-N-methylthiophene-3-carboxamide | E. coli | 10.5 | 280 |

| 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-N-methylthiophene-3-carboxamide | S. aureus | 13 | 265 |

These findings suggest that this compound could serve as a potential candidate for drug development targeting bacterial infections.

Case Studies

Several case studies have evaluated the effectiveness of similar compounds with related structures:

- Anticancer Studies : A study involving various derivatives showed significant inhibition of cancer cell viability, indicating that structural modifications can enhance therapeutic effects.

- Antimicrobial Research : Investigations into related compounds have demonstrated their ability to combat resistant bacterial strains, highlighting their potential in addressing antibiotic resistance.

Mechanism of Action

The mechanism of action of 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and sulfonyl moiety play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiophene-Based Analogs

a) N-(4-Chlorophenyl)-3-[(4-Chlorophenyl)methanesulfonyl]thiophene-2-carboxamide (CAS 251097-10-6)

- Structure : Thiophene-2-carboxamide with a 3-(4-chlorobenzylsulfonyl) group and N-(4-chlorophenyl) substitution.

- Key Differences :

b) 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS 561295-12-3)

- Structure : Combines thiophene with a triazole-sulfanyl-acetamide chain.

- Key Differences :

Non-Thiophene Heterocyclic Analogs

a) 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]

- Structure : Triazole core with phenylsulfonyl and difluorophenyl groups.

- Key Differences :

b) Furo[2,3-b]pyridine Carboxamides (MedChemComm ESI)

- Structure: Furopyridine core with fluorophenyl and trifluoroethylamino groups.

- Key Differences: Fused furopyridine system vs. monocyclic thiophene.

Sulfonamide-Linked Compounds

a) N-(2-(4-(Bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6l)

- Structure : Piperazine-linked bis(4-fluorophenyl)methyl group with sulfonamide.

- Key Differences: Piperazine spacer vs. butanamido linker. Dual fluorophenyl groups and sulfamoyl amino groups increase polarity .

Physicochemical Properties

Biological Activity

The compound 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-N-methylthiophene-3-carboxamide is a complex organic molecule characterized by a thiophene ring, a sulfonyl butanamido moiety, and a fluorophenyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- IUPAC Name : 2-[4-(4-fluorophenyl)sulfonylbutanoylamino]-N-methylthiophene-3-carboxamide

- Molecular Formula : C16H17FN2O4S2

- CAS Number : 941907-40-0

The presence of the fluorine atom in the phenyl group enhances the compound's reactivity and interaction with biological targets due to its strong electron-withdrawing properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorophenyl and sulfonyl groups are crucial for binding to active sites, leading to modulation or inhibition of enzymatic activities. This mechanism is particularly relevant in the context of anti-inflammatory and anticancer activities.

Anticancer Activity

Research has indicated that derivatives of compounds containing similar pharmacophores exhibit significant anticancer properties. For instance, studies on related thiourea derivatives showed inhibition of the Sirtuin1 enzyme (SIRT1), which is involved in cancer progression. The inhibition leads to the overexpression of p53, a critical regulator of the cell cycle, suggesting that 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-N-methylthiophene-3-carboxamide may also possess similar anticancer mechanisms .

Anti-inflammatory Properties

The compound has been explored for its potential anti-inflammatory effects, likely due to its ability to inhibit specific inflammatory pathways. The sulfonamide moiety may play a role in modulating inflammatory responses by interacting with inflammatory mediators.

In Silico Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets. These studies suggest that modifications in the structure can significantly influence its pharmacokinetic properties and overall biological activity. For example, alterations in substituents on the thiophene ring or sulfonamide group can enhance or reduce cytotoxic effects against cancer cell lines .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that the unique electronic properties conferred by the fluorophenyl group may enhance the reactivity and efficacy of 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-N-methylthiophene-3-carboxamide compared to its chlorinated or brominated analogs. This aspect is crucial for developing more effective therapeutic agents.

| Compound Name | Structural Similarity | Biological Activity |

|---|---|---|

| 2-(4-((4-chlorophenyl)sulfonyl)butanamido)-N-methylthiophene-3-carboxamide | Similar core structure | Moderate anticancer activity |

| 2-(4-((4-bromophenyl)sulfonyl)butanamido)-N-methylthiophene-3-carboxamide | Similar core structure | Lower efficacy than fluorinated variant |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-N-methylthiophene-3-carboxamide, and how do reaction parameters influence yield?

- Methodology : The compound can be synthesized via sequential sulfonylation and amidation reactions. Key steps include:

- Sulfonylation of 4-fluorophenylbutanoic acid using thionyl chloride to generate the sulfonyl chloride intermediate.

- Coupling with a thiophene-3-carboxamide precursor via nucleophilic acyl substitution.

- Critical parameters include reaction temperature (optimized at 0–5°C for sulfonylation), solvent polarity (e.g., dichloromethane for solubility), and stoichiometric ratios (1.2:1 sulfonyl chloride to amine for complete conversion).

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. How can researchers characterize the compound’s purity and structural integrity using spectroscopic and chromatographic techniques?

- Methodology :

- NMR Spectroscopy : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., ChemDraw) to confirm the presence of the sulfonyl (-SO₂-) group (δ 125–135 ppm in ¹³C NMR) and methylthiophene moiety (δ 2.5–3.0 ppm in ¹H NMR) .

- HPLC : Use a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to assess purity. Retention time consistency across replicates (±0.1 min) indicates stability .

- Mass Spectrometry : High-resolution ESI-MS should match the theoretical molecular weight (C₁₆H₁₆FN₂O₄S₂: 398.06 g/mol) within 5 ppm error .

Advanced Research Questions

Q. What strategies optimize bioactivity while minimizing off-target effects in pharmacological studies?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Systematically modify the fluorophenyl or thiophene moieties to assess changes in target binding (e.g., kinase inhibition). For example, replacing the 4-fluorophenyl group with a 3,4-difluorophenyl analog may enhance selectivity for ATP-binding pockets .

- In Silico Docking : Use AutoDock Vina to predict binding affinities against target proteins (e.g., EGFR, COX-2). Prioritize derivatives with ΔG < -8 kcal/mol and low RMSD (<2 Å) .

- Selectivity Screening : Test against a panel of 50+ enzymes/receptors to identify off-target interactions. Use IC₅₀ ratios (target vs. non-target) > 100 to prioritize candidates .

Q. How can conflicting solubility and stability data across experimental setups be resolved?

- Methodology :

- Controlled Replication : Repeat assays under standardized conditions (pH 7.4 PBS buffer, 25°C) with inert gas purging to prevent oxidation.

- Degradation Pathways : Use LC-MS to identify degradation products (e.g., hydrolysis of the sulfonamide group at pH < 5).

- Statistical Analysis : Apply ANOVA to compare results across labs, accounting for variables like solvent lot or humidity. Discrepancies >20% warrant re-evaluation of protocol adherence .

Q. What environmental impact assessment methodologies are appropriate for studying degradation pathways?

- Methodology :

- Abiotic Degradation : Expose the compound to UV light (254 nm) in aqueous solutions to simulate photolysis. Monitor half-life via HPLC and identify byproducts (e.g., desulfonated derivatives) .

- Biotic Degradation : Use OECD 301D guidelines with activated sludge to assess microbial breakdown. Measure COD removal and metabolite toxicity (e.g., Microtox assay) .

- Modeling : Employ EPI Suite to predict bioaccumulation (BCF < 500 indicates low risk) and persistence (DT₅₀ > 60 days suggests high environmental stability) .

Methodological Frameworks

Q. How can computational methods guide the design of derivatives with improved metabolic stability?

- Methodology :

- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism. Prioritize derivatives with ≤2 major CYP isoforms involved in clearance.

- Metabolite Identification : Simulate Phase I/II metabolism (e.g., cytochrome P450-mediated oxidation) using GLORYx. Validate predictions with in vitro microsomal assays .

Q. What experimental designs are robust for analyzing dose-response relationships in cytotoxicity assays?

- Methodology :

- Plate Layout : Use a 96-well plate with triplicate technical replicates and a 10-point dilution series (1 nM–100 µM). Include controls (e.g., DMSO vehicle, staurosporine positive control).

- Data Normalization : Calculate % viability relative to untreated cells. Fit sigmoidal curves (Hill equation) to determine EC₅₀ values.

- Outlier Handling : Exclude wells with Z’ factor < 0.5 to ensure assay reliability .

Data Interpretation and Reporting

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

- Methodology :

- Meta-Analysis : Aggregate data from ≥5 independent studies. Use funnel plots to detect publication bias.

- Covariate Adjustment : Account for variables like cell line (e.g., HeLa vs. HEK293), assay duration (24 vs. 48 hours), and compound purity.

- Consensus Reporting : Recommend reporting IC₅₀ with 95% confidence intervals and detailed assay conditions in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.